1-(4-methoxyphenyl)-N-methylmethanesulfonamide
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Overview
Description
The compound “1-(4-methoxyphenyl)-N-methylmethanesulfonamide” seems to be a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a SO2NH2 group attached to a carbon atom . They are widely used in medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, as well as their connectivity .
Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo various chemical reactions. For example, they can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the melting point, boiling point, solubility, and spectral properties can be determined experimentally .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxyphenyl)-N-methylmethanesulfonamide involves the reaction of 4-methoxyaniline with methyl methanesulfonate followed by N-methylation of the resulting sulfonamide intermediate.", "Starting Materials": [ "4-methoxyaniline", "methyl methanesulfonate", "sodium hydroxide", "methyl iodide", "diethyl ether", "water" ], "Reaction": [ "4-methoxyaniline is dissolved in diethyl ether and cooled to 0°C.", "Methyl methanesulfonate is added dropwise to the solution while stirring.", "The reaction mixture is stirred at room temperature for 2 hours.", "Sodium hydroxide solution is added to the reaction mixture to adjust the pH to 9-10.", "The resulting sulfonamide intermediate is extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in methanol and cooled to 0°C.", "Methyl iodide is added dropwise to the solution while stirring.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting product is filtered and washed with water.", "The crude product is recrystallized from methanol to obtain pure 1-(4-methoxyphenyl)-N-methylmethanesulfonamide." ] } | |
CAS No. |
1420961-22-3 |
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10-14(11,12)7-8-3-5-9(13-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
PMQYYUPNRZRMPI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
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